Cas no 1705434-53-2 (7-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-1,4-thiazepane-4-carboxamide)

7-(Furan-2-yl)-N-[(4-methoxyphenyl)methyl]-1,4-thiazepane-4-carboxamide is a synthetic organic compound featuring a 1,4-thiazepane core functionalized with a furan-2-yl substituent and a 4-methoxybenzyl carboxamide group. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for drug discovery due to its heterocyclic framework, which may confer favorable binding interactions with biological targets. The furan and methoxyphenyl moieties enhance its versatility for further derivatization, while the thiazepane ring offers conformational flexibility. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies, particularly in the development of CNS-active or antimicrobial agents. The compound's synthetic accessibility and modular design further support its use in exploratory research.
7-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-1,4-thiazepane-4-carboxamide structure
1705434-53-2 structure
Product Name:7-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-1,4-thiazepane-4-carboxamide
CAS No:1705434-53-2
MF:C18H22N2O3S
MW:346.443883419037
CID:5549288
PubChem ID:90632421
Update Time:2025-06-12

7-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-1,4-thiazepane-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • AKOS025105888
    • 1705434-53-2
    • 7-(furan-2-yl)-N-(4-methoxybenzyl)-1,4-thiazepane-4-carboxamide
    • F6481-3889
    • 7-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-1,4-thiazepane-4-carboxamide
    • Inchi: 1S/C18H22N2O3S/c1-22-15-6-4-14(5-7-15)13-19-18(21)20-9-8-17(24-12-10-20)16-3-2-11-23-16/h2-7,11,17H,8-10,12-13H2,1H3,(H,19,21)
    • InChI Key: PCFXRQHHQHYVPS-UHFFFAOYSA-N
    • SMILES: S1CCN(C(NCC2C=CC(=CC=2)OC)=O)CCC1C1=CC=CO1

Computed Properties

  • Exact Mass: 346.13511374g/mol
  • Monoisotopic Mass: 346.13511374g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 402
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 80Ų

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7-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-1,4-thiazepane-4-carboxamide Related Literature

Additional information on 7-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-1,4-thiazepane-4-carboxamide

Introduction to 7-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-1,4-thiazepane-4-carboxamide (CAS No. 1705434-53-2)

7-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-1,4-thiazepane-4-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1705434-53-2, represents a unique molecular architecture that combines a thiazepane core with functional groups that exhibit promising biological activities. The thiazepane ring system is well-documented for its role in drug design, particularly due to its ability to mimic the structure of natural products and exhibit favorable pharmacokinetic properties.

The structural features of 7-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-1,4-thiazepane-4-carboxamide make it an intriguing candidate for further investigation in drug discovery. The presence of a furan-2-yl substituent introduces a polar aromatic ring that can enhance solubility and interact with biological targets in a specific manner. Additionally, the 4-methoxyphenyl moiety adds another layer of complexity, potentially influencing both the metabolic stability and binding affinity of the compound.

In recent years, there has been a growing interest in thiazepane derivatives due to their diverse biological activities. These compounds have been explored for their potential applications in treating various diseases, including neurological disorders, infectious diseases, and cancer. The unique scaffold of 7-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-1,4-thiazepane-4-carboxamide positions it as a valuable asset in the search for novel therapeutic agents.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the furan-2-yl group typically involves a nucleophilic substitution reaction, while the attachment of the 4-methoxyphenylmethyl group may require more complex coupling techniques such as Buchwald-Hartwig coupling. These synthetic strategies highlight the importance of advanced organic chemistry techniques in the preparation of complex molecules like this one.

The biological evaluation of 7-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-1,4-thiazepane-4-carboxamide has revealed several promising activities. Preclinical studies have demonstrated its potential as an inhibitor of certain enzymes and receptors involved in disease pathways. For instance, preliminary data suggest that this compound may exhibit inhibitory effects on enzymes such as cyclin-dependent kinases (CDKs), which are implicated in cancer progression. Additionally, its interaction with other biological targets has been explored, indicating potential applications in treating neurological disorders.

The pharmacological profile of this compound is further enhanced by its favorable pharmacokinetic properties. The thiazepane core contributes to good oral bioavailability, while the polar functional groups improve solubility in aqueous environments. These characteristics make 7-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-1,4-thiazepane-4-carboxamide an attractive candidate for further development into a therapeutic drug.

In conclusion, 7-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-1,4-thiazepane-4-carboxamide (CAS No. 1705434-53-2) is a structurally complex and biologically active compound with significant potential in pharmaceutical applications. Its unique molecular design and promising preclinical results position it as a valuable asset in the ongoing search for novel therapeutic agents. As research continues to uncover new biological activities and optimize synthetic methodologies, this compound is likely to play an increasingly important role in drug discovery and development.

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